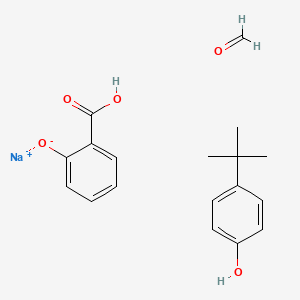
Sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is a complex polymeric compound. It is known for its unique chemical structure, which combines benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, with sodium as a counterion. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves the following steps:
Mixing of Reactants: The primary reactants, including benzoic acid, 2-hydroxy-, 4-(1,1-dimethylethyl)phenol, and formaldehyde, are mixed in a suitable solvent.
Polymerization Reaction: The mixture undergoes a polymerization reaction under controlled conditions, typically in the presence of a catalyst.
Neutralization: The resulting polymer is neutralized with sodium hydroxide to form the sodium salt of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Post-reaction, the polymer is purified, dried, and ground to the desired particle size .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Phenolic alcohols.
Substitution: Nitro, chloro, or sulfonic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent binding properties
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with proteins and enzymes, potentially inhibiting their activity. The polymer’s structure allows it to act as a stabilizer and antioxidant, protecting other molecules from degradation.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt .
- Phenol-formaldehyde resins .
- Polyvinylphenol .
Uniqueness
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde, sodium salt is unique due to its combination of benzoic acid and tert-butylphenol units, which impart specific chemical and physical properties. This makes it more versatile in applications requiring stability, reactivity, and binding capabilities compared to other similar compounds .
Properties
CAS No. |
70145-99-2 |
|---|---|
Molecular Formula |
C18H21NaO5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
sodium;4-tert-butylphenol;2-carboxyphenolate;formaldehyde |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2;/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2;/q;;;+1/p-1 |
InChI Key |
ZAHLAZBPXQYKJD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















